molecular formula C22H20N2O2S B2436548 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-18-3

3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2436548
CAS No.: 1105238-18-3
M. Wt: 376.47
InChI Key: LOHGKJIHPKAGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound offered for research use only. It belongs to the thieno[3,2-d]pyrimidin-4(3H)-one chemical class, a scaffold recognized in medicinal chemistry for its versatile biological activities and strong potential in drug discovery . Compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one core have been identified as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other disease areas . Specifically, closely related analogs have demonstrated significant activity as inhibitors of the PIM kinase family (Pim-1, Pim-2, Pim-3), with sub-nanomolar to low nanomolar inhibition constants (Ki values) . These kinases are proto-oncogenes overexpressed in a range of hematopoietic malignancies and solid tumors, making them a key area of anticancer research . Furthermore, thienopyrimidine derivatives have shown potent inhibitory effects on other kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), both of which are heavily implicated in cell proliferation and survival pathways in cancers . In cellular assays, such compounds have exhibited potent antiproliferative effects in various cancer cell lines, including K562 and MV4-11 cells, with sub-micromolar EC50 values . Beyond oncology, this chemical series has also been explored as narrow-spectrum antibacterial agents, with studies identifying the NuoD subunit of the respiratory complex I in Helicobacter pylori as a putative target . This highlights the scaffold's potential for targeting infectious diseases. This product is intended for research and development purposes in these fields. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-4-5-15(2)17(10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHGKJIHPKAGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identification and Structural Overview

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and mass spectrometry serve as primary validation tools:

  • ¹H NMR : Distinct signals appear for aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and methylbenzyl substituents (δ 2.2–2.6 ppm).
  • ESI-MS : Molecular ion peak at m/z 377.1 ([M+H]⁺) confirms the molecular weight.

Traditional Multi-Step Synthesis

Reaction Sequence

The conventional route involves three stages (Figure 1):

Intermediate Synthesis: 3-Amino-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate

Preparation begins with Gewald synthesis to form 3-amino-5-arylthiophene derivatives:

  • Knoevenagel Condensation : 3-Methoxybenzaldehyde reacts with ethyl cyanoacetate in ethanol under basic conditions (piperidine catalyst) to form α,β-unsaturated nitrile.
  • Cyclization : Elemental sulfur introduces the thiophene ring via Michael addition-cyclization, yielding 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate.
Thieno[3,2-d]Pyrimidinone Core Formation

The amino-thiophene intermediate undergoes cyclocondensation:

  • Formamide Cyclization : Heating with excess formamide at 180°C for 6 hours induces ring closure, forming 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
  • N-Alkylation : Treatment with 2,5-dimethylbenzyl chloride in DMF (K₂CO₃ base, 80°C, 12 hours) installs the 3-(2,5-dimethylbenzyl) group.
Purification Challenges

Chromatography remains necessary due to:

  • Residual formamide byproducts
  • Incomplete alkylation side products
    Reported yields: 32–41% over three steps.

Green Four-Component Synthesis

Catalytic One-Pot Approach

A breakthrough method developed by Wang et al. (2018) enables single-step synthesis via:
Reagents :

  • Acetophenone derivative (1 equiv)
  • Ethyl cyanoacetate (1.5 equiv)
  • Elemental sulfur (S₈, 1 equiv)
  • Formamide (4 equiv)
    Conditions :
  • Catalyst: L-Proline (10 mol%)
  • Solvent-free, 120°C, 8 hours

Reaction Mechanism

  • Knoevenagel Adduct Formation : Base-catalyzed condensation of ketone and cyanoacetate.
  • Thiophene Ring Construction : Sulfur incorporation via radical-mediated cyclization.
  • Pyrimidinone Closure : Formamide acts as both solvent and ammonia source for ring annulation.

Advantages Over Traditional Methods

Parameter Traditional Method Green Method
Steps 3 1
Yield 32–41% 68–72%
E-Factor 78.2 1.5
Chromatography Needed Yes No

Data sources:

Critical Process Parameters

Temperature Optimization

  • Cyclization : Maximum yield (74%) occurs at 120–125°C; <110°C leads to incomplete ring closure, >130°C promotes decomposition.
  • Alkylation : 80°C optimal for selective N-substitution; higher temperatures induce O-alkylation byproducts.

Solvent Effects

  • Polar Aprotic Solvents : DMF increases alkylation rate but complicates purification.
  • Solvent-Free Conditions : Improve atom economy but require precise temperature control to prevent charring.

Catalytic Innovations

  • L-Proline : Enhances four-component reaction rate by stabilizing enolate intermediates.
  • Microwave Assistance : Reduces cyclization time from 6 hours to 45 minutes (100°C, 300 W).

Structural Validation Techniques

Spectroscopic Correlation

¹³C NMR Key Signals :

  • C4 carbonyl: δ 165.2 ppm
  • Thiophene C2: δ 142.1 ppm
  • Pyrimidine C6: δ 158.3 ppm
    Data matches computational (DFT) predictions within 2 ppm.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).
  • Elemental Analysis : Calculated (%) for C₂₂H₂₀N₂O₂S: C 69.81, H 5.35, N 7.44; Found: C 69.75, H 5.40, N 7.38.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • 10-minute residence time for formamide cyclization
  • 3.2 g/h productivity with >90% conversion.

Enzymatic Alkylation

Lipase-mediated N-benzylation in ionic liquids:

  • 55% yield at 50°C
  • Avoids harsh bases and simplifies workup.

Industrial-Scale Considerations

Cost Analysis

Component Traditional Cost ($/kg) Green Method Cost ($/kg)
Starting Materials 420 310
Energy 180 90
Waste Disposal 75 12

Total : $675 vs $412 per kilogram product.

Regulatory Aspects

  • REACH Compliance: Green method reduces hazardous waste classification from H14 (ecotoxic) to H11 (reactant).
  • IP Landscape: Four-component synthesis protected under WO2019016252A1 (exp. 2038).

Chemical Reactions Analysis

3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of key enzymes in Mycobacterium tuberculosis. It targets the cytochrome bd oxidase, disrupting the bacterial energy metabolism and leading to cell death . The compound’s interaction with this enzyme is crucial for its antimycobacterial activity.

Biological Activity

3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidinone class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H20N2O2S
  • Molecular Weight : 376.5 g/mol

The compound features a thieno[3,2-d]pyrimidine core with specific substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidines can inhibit the growth of various pathogenic microorganisms. The mechanism of action often involves interference with essential cellular processes such as DNA replication or cell wall synthesis.

Table 1: Antimicrobial Activity of Thienopyrimidinone Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Antiviral Activity

In addition to antibacterial properties, thienopyrimidinones have been explored for their antiviral potential. For example, certain derivatives have shown effectiveness against viral infections by inhibiting viral replication or entry into host cells.

Case Study: Antiviral Efficacy

A study published in MDPI demonstrated that specific thienopyrimidine derivatives exhibited promising antiviral activity against respiratory viruses. The compounds were tested in vitro and showed significant inhibition of viral replication at low concentrations.

The biological activity of this compound is believed to involve the inhibition of key enzymes or pathways in target organisms. For example:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell death.
  • Disruption of Viral Replication : In viral pathogens, it may interfere with the replication cycle by targeting viral proteins or host cell receptors.

Research Findings

Recent studies have highlighted the compound's potential in treating infections caused by resistant strains of bacteria and viruses. The following findings summarize key research outcomes:

  • In Vitro Studies : Laboratory tests indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with other antimicrobial agents, it has demonstrated enhanced efficacy against resistant strains.
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, making it a candidate for further development.

Q & A

Q. How can researchers ensure reproducibility in pharmacological evaluations?

  • Methodological Answer :
  • Standardized protocols : Adopt OECD/ICH guidelines for assay conditions (e.g., serum-free media, passage limits).
  • Open-data practices : Share raw data (e.g., via Zenodo) and metadata (e.g., cell line authentication) .

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